![molecular formula C6H10O2 B2415966 2-Oxaspiro[3.3]heptan-5-OL CAS No. 1823371-47-6](/img/structure/B2415966.png)

2-Oxaspiro[3.3]heptan-5-OL

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

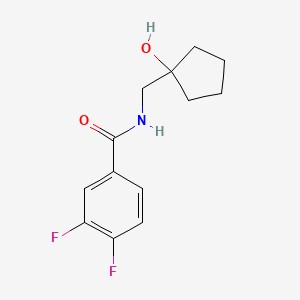

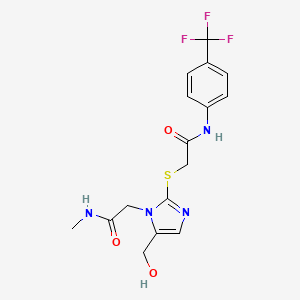

2-Oxaspiro[3.3]heptan-5-OL is a chemical compound with the molecular formula C6H10O2 . It contains a total of 19 bonds, including 9 non-H bonds, 2 four-membered rings, 1 hydroxyl group, 1 secondary alcohol, 1 aliphatic ether, and 1 Oxetane .

Molecular Structure Analysis

The molecular structure of 2-Oxaspiro[3.3]heptan-5-OL consists of a spirocyclic scaffold with two four-membered rings. It contains a hydroxyl group (OH), a secondary alcohol, an aliphatic ether, and an Oxetane .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Oxaspiro[3.3]heptan-5-OL include a molecular weight of 114.14 . Predicted properties include a boiling point of 232.7±8.0 °C and a density of 1.19±0.1 g/cm3 .Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

2-Oxaspiro[3.3]heptan-5-OL, known as a component of various drugs like Oxaprozin, is used in the management of rheumatoid arthritis, osteoarthritis, musculoskeletal pain, and other inflammatory conditions. It has demonstrated effectiveness in animal models of inflammation, pain, and pyrexia, and has been proven effective and well-tolerated in clinical management. Oxaprozin's clinical efficacy is well documented through numerous clinical trials and meta-analyses, comparing its effectiveness and tolerability with other non-steroidal anti-inflammatory drugs (NSAIDs) (Kean, Kean, & Buchanan, 2002).

Chemotherapeutic Applications

In the realm of chemotherapy, compounds related to 2-Oxaspiro[3.3]heptan-5-OL, such as Oxaliplatin, are widely used against colorectal and breast cancers. However, they are known to induce peripheral neuropathy in a significant number of patients. Research focusing on the serotonergic system's involvement in oxaliplatin-induced neuropathic pain revealed that modulation of certain serotonin receptors could help in inhibiting pain without affecting the anti-tumor effect of the drug (Lee & Kim, 2021).

Anti-inflammatory Applications

The compound has also shown promise in the field of anti-inflammatory applications. Psychedelic compounds like 5-HT2A receptor agonists, which include structures related to 2-Oxaspiro[3.3]heptan-5-OL, have been recognized for their anti-inflammatory effects. These compounds regulate inflammatory pathways through novel mechanisms and present a new treatment strategy for various inflammatory disorders (Flanagan & Nichols, 2018).

Neuropharmacological Applications

In neuropharmacology, Oliceridine, a novel mu-opioid receptor agonist with selective activation of G protein and β-arrestin signaling pathways, includes the 2-Oxaspiro[3.3]heptan-5-OL structure. It provides the analgesic benefits of a pure opioid agonist while limiting related adverse effects, suggesting a pivotal role in the development of novel analgesic therapies (Urits et al., 2019).

Biotechnological Applications

Beyond pharmacology, compounds structurally related to 2-Oxaspiro[3.3]heptan-5-OL have applications in biotechnology. For instance, laccases, which have the ability to oxidize both phenolic and non-phenolic lignin-related compounds, are useful in detoxifying industrial effluents, mediating bioremediation, and serving as catalysts in various industrial processes (Couto & Herrera, 2006).

Safety And Hazards

The safety information for 2-Oxaspiro[3.3]heptan-5-OL indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name |

2-oxaspiro[3.3]heptan-7-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c7-5-1-2-6(5)3-8-4-6/h5,7H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBULFKRXPLCLNR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1O)COC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxaspiro[3.3]heptan-5-OL | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-nitrobenzamide](/img/structure/B2415894.png)

![N-[(1-Prop-2-enoylpiperidin-4-yl)methyl]methanesulfonamide](/img/structure/B2415895.png)

![Tert-butyl 3-[3-(2-methoxyphenyl)-6-oxopyridazin-1-yl]azetidine-1-carboxylate](/img/structure/B2415896.png)

![Methyl 2-[2-[2-[2-(cyclohexylamino)-2-oxoethyl]sulfanylacetyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate](/img/structure/B2415900.png)

![1-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-3-(3-phenylpropyl)urea](/img/structure/B2415901.png)

![N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2415902.png)